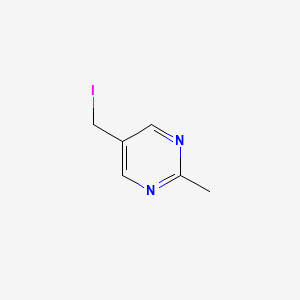

5-Iodomethyl-2-methyl-pyrimidine

Descripción

BenchChem offers high-quality 5-Iodomethyl-2-methyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodomethyl-2-methyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(iodomethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHCEZXGGJQCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the properties of 5-Iodomethyl-2-methyl-pyrimidine?

Disclaimer: Extensive literature searches did not yield specific experimental data for 5-Iodomethyl-2-methyl-pyrimidine. The following guide has been constructed using information from closely related compounds, including isomers and parent structures. All data presented should be considered predictive and requires experimental validation.

This technical guide provides a comprehensive overview of the predicted properties, potential synthesis, and hypothetical biological significance of 5-Iodomethyl-2-methyl-pyrimidine for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value (for 2-Iodo-5-methylpyrimidine) | Reference |

| Molecular Formula | C₆H₇IN₂ | Inferred |

| Molecular Weight | 234.04 g/mol | Inferred |

| Boiling Point | 291.3°C at 760 mmHg | [1] |

| Density | 1.926 g/cm³ | [1] |

| Flash Point | 130°C | [1] |

| Predicted pKa | -0.75 ± 0.22 | [1] |

Spectroscopic Data (Predicted)

Specific spectroscopic data for 5-Iodomethyl-2-methyl-pyrimidine is not available. The following are predicted key signals based on its structure and data from related pyrimidine compounds.

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl protons (CH₃) adjacent to the pyrimidine ring. - Singlet for the iodomethyl protons (-CH₂I). - Singlets for the aromatic protons on the pyrimidine ring. |

| ¹³C NMR | - Signal for the methyl carbon. - Signal for the iodomethyl carbon. - Signals for the carbons of the pyrimidine ring. |

| IR Spectroscopy | - Peaks corresponding to C-H stretching of the methyl and aromatic groups. - Peaks for C=N and C=C stretching within the pyrimidine ring. - A peak for C-I stretching. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns showing the loss of iodine, methyl, and iodomethyl groups. |

Synthesis and Experimental Protocols

A definitive, experimentally validated protocol for the synthesis of 5-Iodomethyl-2-methyl-pyrimidine is not published. However, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the conversion of a hydroxymethyl group to an iodomethyl group.

Hypothetical Synthesis of 5-Iodomethyl-2-methyl-pyrimidine

This proposed two-step synthesis starts from the commercially available 2-methyl-5-(hydroxymethyl)pyrimidine.

Step 1: Synthesis of 5-(hydroxymethyl)-2-methylpyrimidine (if not commercially available)

A potential starting point is the reduction of a corresponding ester or aldehyde at the 5-position of the 2-methylpyrimidine ring.

Step 2: Iodination of 5-(hydroxymethyl)-2-methylpyrimidine

The conversion of the alcohol to the iodide can be achieved using various iodinating agents. A common method is the Appel reaction.

Experimental Protocol (Appel Reaction):

-

Reaction Setup: To a solution of 5-(hydroxymethyl)-2-methylpyrimidine (1 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Iodomethyl-2-methyl-pyrimidine.

-

Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

While there is no specific data on the biological activity of 5-Iodomethyl-2-methyl-pyrimidine, pyrimidine derivatives are a well-established class of compounds in drug discovery and development, exhibiting a wide range of activities including antiviral, anticancer, and antimicrobial effects.

The introduction of an iodomethyl group provides a reactive site for nucleophilic substitution, making this compound a potentially valuable intermediate for the synthesis of more complex drug candidates. It could act as a covalent inhibitor by forming a bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of target enzymes.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives are known to be kinase inhibitors. A hypothetical signaling pathway where a derivative of 5-Iodomethyl-2-methyl-pyrimidine could act as an inhibitor is the MAP kinase pathway, which is often dysregulated in cancer.

Experimental Workflow for Screening

The following diagram illustrates a general workflow for screening 5-Iodomethyl-2-methyl-pyrimidine and its derivatives for potential anticancer activity.

Conclusion

5-Iodomethyl-2-methyl-pyrimidine is a molecule of interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry. While specific data for this compound is scarce, its structure suggests it could be a valuable building block for creating novel therapeutic agents, particularly covalent inhibitors. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for researchers to design and execute experiments to elucidate the true properties and potential of this compound. All predicted data requires experimental verification.

References

An In-depth Technical Guide to the Synthesis of 5-Iodomethyl-2-methyl-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 5-Iodomethyl-2-methyl-pyrimidine, a valuable building block in medicinal chemistry and drug development. The proposed synthesis begins with the readily available starting material, 4-amino-5-hydroxymethyl-2-methylpyrimidine, and proceeds through a three-step sequence involving deamination, chlorination, and iodination. This guide includes detailed experimental protocols, quantitative data summarization, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 5-Iodomethyl-2-methyl-pyrimidine can be strategically achieved from 4-amino-5-hydroxymethyl-2-methylpyrimidine, a known biogenetic precursor to Vitamin B1.[1][2] The overall transformation involves the removal of the 4-amino group, followed by the conversion of the 5-hydroxymethyl group to the desired 5-iodomethyl functionality.

The logical workflow for this synthesis is depicted below:

Caption: Overall synthetic workflow from the starting material to the final product.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis. The quantitative data is summarized in the subsequent tables.

Step 1: Deamination of 4-amino-5-hydroxymethyl-2-methylpyrimidine

The removal of the aromatic amino group is achieved via a diazotization reaction followed by a reduction.

Experimental Protocol:

-

Diazotization: 4-amino-5-hydroxymethyl-2-methylpyrimidine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a predetermined time to ensure complete formation of the diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is neutralized with a base, and the product, 5-hydroxymethyl-2-methylpyrimidine, is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Step 2: Chlorination of 5-hydroxymethyl-2-methylpyrimidine

The hydroxymethyl group is converted to a chloromethyl group using a standard chlorinating agent.

Experimental Protocol:

-

Reaction Setup: 5-hydroxymethyl-2-methylpyrimidine is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform, under an inert atmosphere.

-

Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base. The product, 5-chloromethyl-2-methylpyrimidine, is extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude product, which can be used in the next step without further purification or purified by chromatography.

Step 3: Iodination of 5-chloromethyl-2-methylpyrimidine (Finkelstein Reaction)

The final step involves a halide exchange reaction to introduce the iodine atom.[3][4]

Experimental Protocol:

-

Reaction Setup: 5-chloromethyl-2-methylpyrimidine is dissolved in acetone.

-

Halide Exchange: Sodium iodide (NaI) is added to the solution, and the mixture is heated to reflux. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.[3]

-

The reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The acetone is evaporated, and the residue is dissolved in an organic solvent and washed with water and sodium thiosulfate solution to remove any remaining iodine. The organic layer is dried, and the solvent is evaporated to give the final product, 5-Iodomethyl-2-methyl-pyrimidine. Purification can be achieved by column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step. Please note that the yields are indicative and can vary based on reaction scale and optimization.

Table 1: Reagents and Conditions for the Synthesis of 5-Iodomethyl-2-methyl-pyrimidine

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1. Deamination | 4-amino-5-hydroxymethyl-2-methylpyrimidine | 1. NaNO₂, H₂SO₄2. H₃PO₂ | Water | 0-5, then RT | 2-4 |

| 2. Chlorination | 5-hydroxymethyl-2-methylpyrimidine | SOCl₂, cat. DMF | Dichloromethane | 0, then RT | 3-6 |

| 3. Iodination | 5-chloromethyl-2-methylpyrimidine | NaI | Acetone | Reflux | 4-8 |

Table 2: Product Yields and Characteristics

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1. Deamination | 5-hydroxymethyl-2-methylpyrimidine | C₆H₈N₂O | 124.14 | 60-70 |

| 2. Chlorination | 5-chloromethyl-2-methylpyrimidine | C₆H₇ClN₂ | 142.59 | 75-85 |

| 3. Iodination | 5-Iodomethyl-2-methyl-pyrimidine | C₆H₇IN₂ | 234.04 | 80-90 |

Signaling Pathways and Logical Relationships

The synthesis of 5-Iodomethyl-2-methyl-pyrimidine follows a logical progression of functional group transformations. This can be visualized as a signaling pathway where the product of one reaction becomes the substrate for the next.

Caption: Functional group transformations during the synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 5-Iodomethyl-2-methyl-pyrimidine from 4-amino-5-hydroxymethyl-2-methylpyrimidine. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug discovery. The multi-step synthesis involves well-established chemical transformations, making it an accessible and reproducible method for obtaining this important pyrimidine derivative. Further optimization of reaction conditions may lead to improved yields and efficiency.

References

Technical Guide: Properties and Synthesis of Iodinated Methylpyrimidines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of iodinated methylpyrimidines, compounds of significant interest in the field of drug development. While the specific compound of inquiry is 5-Iodomethyl-2-methyl-pyrimidine, this guide will primarily focus on its isomer, 2-Iodo-5-methylpyrimidine, for which more comprehensive data is publicly available.

A Note on CAS Number Identification:

Initial searches for the specific CAS (Chemical Abstracts Service) number for "5-Iodomethyl-2-methyl-pyrimidine" did not yield a definitive result, suggesting it may be a less common or novel compound. However, a registered CAS number is available for the isomeric compound 2-Iodo-5-methylpyrimidine , which is 154129-30-3 [1][2]. Due to the availability of data for this isomer, the following sections will focus on its properties and synthesis, which can provide a valuable reference for researchers working with related pyrimidine derivatives.

Physicochemical Properties of 2-Iodo-5-methylpyrimidine

The following table summarizes the key physicochemical properties of 2-Iodo-5-methylpyrimidine, providing a baseline for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 154129-30-3 | [1][2] |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [2] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Experimental Protocols: Synthesis of Iodinated Pyrimidines

Green Chemical Approach for Iodination of Pyrimidine Derivatives [3][4]

This method utilizes mechanical grinding under solvent-free conditions, offering a sustainable alternative to traditional methods that often employ toxic reagents and harsh acidic conditions[3].

Materials:

-

Pyrimidine derivative (e.g., Uracil, Cytosine)

-

Solid Iodine (I₂)

-

Silver Nitrate (AgNO₃)

-

Acetonitrile

-

Saturated solution of sodium thiosulfate

-

Mortar and pestle

Procedure:

-

In a mortar, combine the pyrimidine derivative (4.4 mmol), solid iodine (1.12 mmol), and a nitrate salt such as AgNO₃ (9 mmol)[3].

-

Add 2-4 drops of acetonitrile to the mixture[3].

-

Grind the reaction mixture using a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid[3].

-

Monitor the reaction completion using Thin Layer Chromatography (TLC)[3].

-

Once the reaction is complete, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine[3].

-

The remaining solid product can then be separated and purified.

This method has been reported to have high yields (70-98%) and short reaction times[3][4].

Signaling Pathways and Drug Development Applications

Pyrimidine derivatives are fundamental building blocks in numerous biological processes and have been extensively explored as scaffolds for the development of novel therapeutic agents, particularly in oncology[5]. The introduction of an iodine atom can significantly alter the biological activity of these molecules, making them valuable tools in drug discovery.

Role in Cancer Therapy:

The de novo synthesis of pyrimidines is often upregulated in cancer cells to support rapid proliferation. This metabolic pathway has become an attractive target for cancer therapy[6]. Several oncogenic signaling pathways, including the PI3K-Akt-mTORC1 and EGFR-MAP kinase pathways, have been shown to modulate pyrimidine metabolism, highlighting the potential for targeted interventions[6][7].

Below is a diagram illustrating the simplified signaling pathway for the regulation of de novo pyrimidine synthesis in cancer cells.

Caption: Simplified signaling cascade illustrating the activation of de novo pyrimidine synthesis by growth factors in cancer cells.

This pathway demonstrates how external growth signals can lead to the activation of the CAD enzyme, a key regulator of pyrimidine synthesis, ultimately supporting cancer cell proliferation[6][7]. Iodinated pyrimidine derivatives could potentially be designed to inhibit key enzymes in this pathway, offering a strategy for targeted cancer therapy.

References

- 1. Cas 154129-30-3,2-Iodo-5-methylpyrimidine | lookchem [lookchem.com]

- 2. 2-Iodo-5-methylpyrimidine CAS#: 154129-30-3 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrimidine Derivatives in Drug Discovery

Introduction: The pyrimidine ring, a fundamental heterocyclic structure, is a cornerstone of medicinal chemistry and drug discovery. As an essential component of nucleobases like cytosine, thymine, and uracil, it plays a critical role in the structure of DNA and RNA.[1][2][3][4] This inherent biological relevance makes pyrimidine derivatives uniquely suited to interact with various cellular components and enzymes, rendering them a "privileged scaffold" in the design of novel therapeutics.[5] The chemical tractability of the pyrimidine nucleus allows for extensive structural modifications, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[1][3][6] Consequently, pyrimidine-based compounds have been successfully developed and approved by the FDA as anticancer, antiviral, antibacterial, and anti-inflammatory agents, highlighting their profound impact on modern medicine.[3][5][7][8][9] This guide provides an in-depth technical overview of the diverse biological activities of pyrimidine derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle kinases to the disruption of DNA synthesis and repair.[3][10]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. By mimicking the adenine ring of ATP, they bind to the kinase active site, blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][12] Key kinase targets include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Polo-like Kinases (PLKs), and Tyrosine Kinases like EGFR and ALK.[13][14][15][16]

-

DNA Synthesis Inhibition: As analogues of natural pyrimidines, some derivatives act as antimetabolites. They can block the synthesis of pyrimidine-containing nucleotides or be incorporated into DNA, leading to chain termination and inhibition of cell division.[3] The well-known drug 5-Fluorouracil functions through this mechanism.[3][17]

-

Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication. Inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis.[18]

Quantitative Data on Anticancer Activity:

The anticancer potency of pyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines.

| Compound/Derivative | Target Cell Line(s) | IC50 / EC50 (µM) | Mechanism/Target | Reference |

| Derivative 2a | Glioblastoma, TNBC, Colon Cancer | 4 - 8 | Not specified | [19] |

| Amino-iminopyrimidine 3 | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 1.61 - 2.02 | Not specified | [20] |

| Tetralin-6-yl pyrimidine 1 | Hep G2 (Liver) | 8.66 (µg/ml) | Not specified | [17] |

| Tetralin-6-yl pyrimidine 3 | Hep G2 (Liver), Breast Cancer | 5.50 & 7.29 (µg/ml) | Not specified | [17] |

| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | Not specified | [21] |

Featured Signaling Pathway: Kinase Inhibition

Many pyrimidine-based anticancer agents function by blocking the ATP-binding site of protein kinases, thereby inhibiting the phosphorylation of downstream substrates and halting oncogenic signaling cascades.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. wjarr.com [wjarr.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sciensage.info [sciensage.info]

- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

The Versatile Synthon: Unlocking the Potential of 5-Iodomethyl-2-methyl-pyrimidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of pyrimidine derivatives, 5-Iodomethyl-2-methyl-pyrimidine emerges as a highly versatile and reactive building block for the synthesis of novel drug candidates. Its unique structural features, particularly the reactive iodomethyl group, provide a gateway for the introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for new and effective therapies. This technical guide delves into the potential applications of 5-Iodomethyl-2-methyl-pyrimidine in medicinal chemistry, providing insights into its synthesis, reactivity, and the biological activities of its derivatives.

Synthesis and Reactivity: A Gateway to Molecular Diversity

While direct, high-yield synthetic routes specifically for 5-Iodomethyl-2-methyl-pyrimidine are not abundantly reported in publicly available literature, its synthesis can be inferred from established pyrimidine chemistry. A plausible synthetic pathway involves the initial formation of a 5-hydroxymethyl-2-methyl-pyrimidine intermediate. This precursor can be synthesized through various methods, including the reduction of a corresponding 5-formyl or 5-ester derivative. Subsequent conversion of the hydroxyl group to an iodide can be achieved using standard iodinating agents, such as triphenylphosphine and iodine, or via a Finkelstein reaction on a corresponding chloromethyl or bromomethyl derivative.

The key to the utility of 5-Iodomethyl-2-methyl-pyrimidine lies in the high reactivity of the iodomethyl group at the C5 position. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of various side chains and pharmacophores, making it an invaluable tool for structure-activity relationship (SAR) studies.

The general workflow for utilizing 5-Iodomethyl-2-methyl-pyrimidine as a synthon can be visualized as follows:

Figure 1: General workflow for the synthesis and derivatization of 5-Iodomethyl-2-methyl-pyrimidine for biological evaluation.

Potential Therapeutic Applications: A Landscape of Possibilities

The derivatization of the 5-Iodomethyl-2-methyl-pyrimidine core opens doors to a multitude of potential therapeutic applications, primarily in the realms of oncology and infectious diseases.

Anticancer Agents

The pyrimidine nucleus is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil and gemcitabine being mainstays in cancer chemotherapy. By utilizing 5-Iodomethyl-2-methyl-pyrimidine, medicinal chemists can design and synthesize novel anticancer agents targeting various hallmarks of cancer.

Kinase Inhibitors: A significant focus in modern cancer drug discovery is the development of kinase inhibitors. The 5-iodomethyl group allows for the introduction of side chains that can interact with the ATP-binding site or allosteric pockets of various kinases implicated in cancer progression, such as EGFR, VEGFR, and CDKs. For instance, the synthesis of 2,4,5-trisubstituted pyrimidines has been explored for their kinase inhibitory activity. A general scheme for synthesizing such inhibitors could involve the reaction of a 2,4-dichloro-5-(chloromethyl)pyrimidine with a nucleophilic amine, followed by further substitution at the remaining chloro positions. While not directly starting from 5-iodomethyl-2-methyl-pyrimidine, this highlights the utility of 5-halomethylpyrimidines in this area.

A hypothetical signaling pathway that could be targeted by derivatives of 5-Iodomethyl-2-methyl-pyrimidine is the EGFR signaling cascade, which is often dysregulated in cancer:

Figure 2: Hypothetical inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history as antimicrobial drugs, including sulfonamides and trimethoprim. The structural versatility offered by 5-Iodomethyl-2-methyl-pyrimidine can be exploited to generate new compounds with potent activity against a range of bacteria and fungi.

By reacting 5-Iodomethyl-2-methyl-pyrimidine with various nitrogen, sulfur, or oxygen-containing heterocycles, novel structures with potential antimicrobial activity can be synthesized. The introduced side chains can be designed to mimic the natural substrates of essential microbial enzymes or to disrupt the integrity of the microbial cell membrane.

The following table summarizes the potential biological activities of derivatives that could be synthesized from 5-Iodomethyl-2-methyl-pyrimidine, based on the activities of structurally related pyrimidine compounds.

| Derivative Class | Potential Biological Activity | Example Target |

| 5-(Aminomethyl)-2-methylpyrimidines | Anticancer, Kinase Inhibition | EGFR, VEGFR |

| 5-(Thio-substituted methyl)-2-methylpyrimidines | Antimicrobial, Anticancer | Dihydrofolate Reductase |

| 5-(Oxy-substituted methyl)-2-methylpyrimidines | Antiviral, Anticancer | Viral Polymerases |

Experimental Protocols: A Guide to Synthesis and Evaluation

General Procedure for the Synthesis of 5-(Aminomethyl)-2-methyl-pyrimidine Derivatives:

-

To a solution of 5-Iodomethyl-2-methyl-pyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add the desired amine (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-methyl-pyrimidine derivative.

General Procedure for In Vitro Anticancer Activity Screening (MTT Assay):

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of anticancer activity of pyrimidine derivatives.

Figure 3: Experimental workflow for synthesis and anticancer evaluation.

Conclusion and Future Directions

5-Iodomethyl-2-methyl-pyrimidine represents a valuable and underexplored synthon in medicinal chemistry. Its inherent reactivity provides a powerful platform for the generation of diverse libraries of novel pyrimidine derivatives. The potential for these compounds to act as potent anticancer and antimicrobial agents warrants further investigation. Future research should focus on the development of efficient and scalable synthetic routes to 5-Iodomethyl-2-methyl-pyrimidine and a systematic exploration of its reactions with a wide array of nucleophiles. Subsequent biological evaluation of the resulting compounds will be crucial in unlocking the full therapeutic potential of this versatile building block and paving the way for the discovery of next-generation medicines.

The Versatile Precursor: A Technical Guide to 5-Iodomethyl-2-methyl-pyrimidine in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] The strategic functionalization of the pyrimidine ring opens avenues for the synthesis of diverse heterocyclic systems with significant pharmacological potential. This technical guide focuses on the utility of 5-iodomethyl-2-methyl-pyrimidine, a highly reactive and versatile precursor for the construction of novel fused pyrimidine heterocycles, particularly pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These fused systems are of particular interest as they are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] This guide will provide an in-depth overview of the synthesis of the precursor, its application in the generation of novel heterocyclic frameworks, detailed experimental protocols, and the biological implications of the resulting compounds.

Synthesis of the Precursor: 5-Iodomethyl-2-methyl-pyrimidine

The targeted precursor, 5-iodomethyl-2-methyl-pyrimidine, is not readily commercially available and its synthesis requires a multi-step approach. A plausible and efficient synthetic route commences from a more accessible starting material, such as 2,5-dimethylpyrimidine or a suitably functionalized pyrimidine derivative. One effective strategy involves the initial synthesis of 5-hydroxymethyl-2-methyl-pyrimidine followed by conversion of the hydroxyl group to the iodo functionality.

A general two-step approach is proposed:

-

Oxidation of 2,5-dimethylpyrimidine: The methyl group at the 5-position can be selectively oxidized to a hydroxymethyl group.

-

Conversion of the Hydroxymethyl to the Iodomethyl Group: The resulting 5-hydroxymethyl-2-methyl-pyrimidine can then be converted to the target 5-iodomethyl-2-methyl-pyrimidine using standard iodinating agents. A well-established method for such conversions is the Appel reaction, which utilizes triphenylphosphine and iodine.

Application in the Synthesis of Novel Heterocycles

The high reactivity of the C-I bond in 5-iodomethyl-2-methyl-pyrimidine makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly useful in intramolecular cyclization reactions to construct fused heterocyclic systems.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prevalent scaffold in many biologically active compounds, including kinase inhibitors.[5] The synthesis of this fused system from 5-iodomethyl-2-methyl-pyrimidine can be achieved through a reaction with a suitable amine that possesses a nucleophilic center capable of intramolecular cyclization.

A proposed synthetic workflow is outlined below:

Caption: Proposed workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, including their role as cyclin-dependent kinase (CDK) inhibitors.[1] Their synthesis from 5-iodomethyl-2-methyl-pyrimidine can be envisioned through a reaction with a suitably functionalized pyrimidine or another nitrogen-containing heterocycle that can undergo subsequent cyclization.

A potential synthetic pathway is illustrated in the following diagram:

Caption: Logical steps for pyrimido[4,5-d]pyrimidine synthesis.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic transformations. Researchers should adapt these procedures based on the specific substrate and desired product.

Protocol 1: Synthesis of 5-Hydroxymethyl-2-methylpyrimidine

This protocol is adapted from general procedures for the oxidation of methyl groups on heterocyclic rings.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

-

Addition of Oxidizing Agent: Add a selective oxidizing agent, such as selenium dioxide (1.1 eq), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford 5-hydroxymethyl-2-methylpyrimidine.

Protocol 2: Synthesis of 5-Iodomethyl-2-methyl-pyrimidine

This protocol is based on the Appel reaction for the conversion of alcohols to iodides.

-

Reaction Setup: To a solution of 5-hydroxymethyl-2-methylpyrimidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent to yield 5-iodomethyl-2-methyl-pyrimidine.

Protocol 3: General Procedure for the Synthesis of Fused Heterocycles

-

N-Alkylation: To a solution of the appropriate nucleophile (e.g., an aminopyrimidine or a substituted amine, 1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq). Add 5-iodomethyl-2-methyl-pyrimidine (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting materials are consumed (monitored by TLC).

-

Work-up for Intermediate: After completion of the N-alkylation, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude intermediate, which may be purified by chromatography or used directly in the next step.

-

Intramolecular Cyclization: Dissolve the intermediate in a suitable solvent and add a base (e.g., sodium hydride, potassium tert-butoxide) to facilitate the intramolecular cyclization. The reaction may require heating.

-

Final Work-up and Purification: After the cyclization is complete, the reaction is quenched carefully with water or a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final fused heterocycle is purified by column chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, based on literature reports for analogous reactions.

Table 1: Representative Yields for the Synthesis of Fused Pyrimidines

| Entry | Precursor System | Fused Heterocycle | Reaction Conditions | Yield (%) | Reference |

| 1 | 6-Aminouracil derivative | Pyrrolo[2,3-d]pyrimidine | I2/DMSO, 100 °C, 1h | up to 99% | [6] |

| 2 | 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | Pyrimido[4,5-d]pyrimidine | Two steps, reflux | up to 57% | [7] |

Table 2: Representative Spectroscopic Data for Fused Pyrimidine Scaffolds

| Scaffold | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Pyrrolo[2,3-d]pyrimidine | Aromatic protons typically in the range of 7.0-9.0 ppm. The proton at C6 of the pyrrole ring often appears as a distinct singlet. | Aromatic carbons in the range of 100-160 ppm. |

| Pyrimido[4,5-d]pyrimidine | Aromatic protons typically in the range of 8.0-9.5 ppm. | Aromatic carbons in the range of 110-170 ppm. |

Note: Specific chemical shifts are highly dependent on the substitution pattern of the heterocyclic core.

Biological Significance and Signaling Pathways

Novel heterocycles derived from 5-iodomethyl-2-methyl-pyrimidine are of significant interest in drug discovery due to their potential to modulate key biological pathways implicated in various diseases.

Kinase Inhibition

Many pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. The general mechanism of action involves the binding of the heterocyclic compound to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion

5-Iodomethyl-2-methyl-pyrimidine serves as a highly promising, albeit synthetically challenging, precursor for the generation of novel and biologically active fused pyrimidine heterocycles. Its inherent reactivity allows for the construction of complex molecular architectures through straightforward synthetic transformations. The resulting pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines are valuable scaffolds for the development of new therapeutic agents, particularly in the realm of oncology. This guide provides a foundational framework for researchers to explore the rich chemistry of this versatile building block and to unlock its potential in the discovery of next-generation medicines. Further research into optimizing the synthesis of the precursor and expanding the scope of its reactions will undoubtedly lead to the discovery of new chemical entities with profound biological implications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]

- 4. SPECIAL FEATURES OF THE NUCLEOPHILIC SUBSTITUTION OF HALOGEN IN ALKYL AND BENZYL HALIDES WITH ANIONS GENERATED FROM 4-HYDROXY-2-MERCAPTO-6-METHYLPYRIMIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Iodomethyl-2-methyl-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodomethyl-2-methyl-pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleobases and various therapeutic agents. The introduction of an iodomethyl group at the 5-position of the 2-methyl-pyrimidine ring offers a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, reactivity, and potential applications of 5-Iodomethyl-2-methyl-pyrimidine, aimed at researchers and professionals in the field of drug development.

Physical and Chemical Properties

Table 1: Estimated Physical and Chemical Properties of 5-Iodomethyl-2-methyl-pyrimidine

| Property | Estimated Value/Information |

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Expected to be soluble in organic solvents like acetone, DMF, and DMSO.[1][2] |

| Stability | The iodomethyl group is a good leaving group and may be sensitive to light and nucleophiles. |

Synthesis

The synthesis of 5-Iodomethyl-2-methyl-pyrimidine can be approached from its corresponding hydroxymethyl precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (CAS No: 73-67-6).[3] Two common methods for converting a primary alcohol to an alkyl iodide are the Appel reaction and the Finkelstein reaction.

Experimental Protocol: Synthesis via Appel Reaction

The Appel reaction provides a one-pot conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.[4][5]

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + PPh₃ + I₂ → 5-(Iodomethyl)-2-methylpyrimidin-4-amine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Add triphenylphosphine (1.1 equivalents) and imidazole (1.1 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Iodomethyl-2-methyl-pyrimidine.

Experimental Protocol: Synthesis via Finkelstein Reaction

The Finkelstein reaction is a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an iodide salt.[1][2]

Step 1: Tosylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + TsCl → (4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate

Procedure:

-

Dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the solution.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into ice-water and extract with an organic solvent.

-

Wash the combined organic layers with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Step 2: Iodination via Finkelstein Reaction

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate + NaI → 5-(Iodomethyl)-2-methylpyrimidin-4-amine

Procedure:

-

Dissolve the tosylated intermediate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[1][2]

-

Add sodium iodide (NaI) (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 5-Iodomethyl-2-methyl-pyrimidine.

Reactivity and Chemical Properties

The key reactive site in 5-Iodomethyl-2-methyl-pyrimidine is the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the 5-position of the pyrimidine ring.

Nucleophilic Substitution: The iodomethyl group is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its utility as a synthetic building block.

Caption: Nucleophilic substitution at the iodomethyl group.

Spectral Data Interpretation

While experimental spectra for 5-Iodomethyl-2-methyl-pyrimidine are not available, the expected spectral characteristics can be predicted based on the analysis of similar structures.[6][7][8]

¹H NMR Spectroscopy

-

Pyrimidine Ring Protons: A singlet corresponding to the proton at the 4- or 6-position of the pyrimidine ring is expected, likely in the aromatic region (δ 8.0-9.0 ppm).

-

Methyl Protons: A singlet for the methyl group at the 2-position would likely appear in the upfield region (δ 2.0-3.0 ppm).

-

Iodomethyl Protons: A singlet for the methylene protons of the iodomethyl group is expected to be downfield due to the deshielding effect of the iodine atom, likely in the range of δ 4.0-5.0 ppm.[9]

¹³C NMR Spectroscopy

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would appear in the aromatic region (δ 140-170 ppm).

-

Methyl Carbon: The carbon of the methyl group at the 2-position would be found in the upfield region (δ 15-25 ppm).

-

Iodomethyl Carbon: The carbon of the iodomethyl group would be significantly shielded by the iodine atom and is expected to appear at a relatively low chemical shift, potentially in the range of δ 0-10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm⁻¹

-

C-I stretching: A weak band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 234. A characteristic [M+1]⁺ peak due to the natural abundance of ¹³C would also be present. Fragmentation patterns would likely involve the loss of an iodine atom (m/z 127) or the entire iodomethyl group.[10]

Applications in Drug Development

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[11][12][13] The presence of the reactive iodomethyl group in 5-Iodomethyl-2-methyl-pyrimidine makes it a particularly attractive intermediate for the synthesis of novel drug candidates.

This compound can be utilized to introduce the 2-methyl-pyrimidine-5-methyl scaffold into larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological targets, while the substituent introduced via the iodomethyl group can be tailored to optimize binding affinity and selectivity.

Caption: Drug discovery workflow utilizing 5-Iodomethyl-2-methyl-pyrimidine.

Conclusion

5-Iodomethyl-2-methyl-pyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available precursors and the reactivity of the iodomethyl group allow for the creation of a wide array of novel pyrimidine derivatives. While experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted, providing a solid foundation for its use in research and development. Further investigation into the biological activities of compounds derived from 5-Iodomethyl-2-methyl-pyrimidine is warranted and holds the potential to yield novel therapeutic agents.

References

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. article.sapub.org [article.sapub.org]

- 11. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Reactivity of the Iodomethyl Group in Pyrimidines for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the iodomethyl group attached to a pyrimidine scaffold. Understanding this reactivity is crucial for the synthesis of novel pyrimidine derivatives, a class of compounds with significant therapeutic potential, including antiviral and anticancer applications[1][2][3][4][5]. The iodomethyl group serves as a highly efficient and versatile synthetic handle, enabling a wide range of molecular modifications.

Core Reactivity Principles

The utility of the iodomethyl pyrimidine scaffold stems from the nature of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This polarizes the C-I bond, rendering the methylene carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The primary mechanism for the reaction of iodomethyl pyrimidines is nucleophilic substitution , typically following a concerted SN2 pathway. This is favored because the electrophilic carbon is a primary carbon, which is sterically accessible to incoming nucleophiles.

Recent studies have challenged the long-held assumption that all nucleophilic aromatic substitutions proceed through a stepwise mechanism, suggesting that many, particularly on heterocycles like pyrimidine, are likely concerted[6].

When comparing halogens, the iodomethyl group is generally the most reactive and provides the best yields in nucleophilic substitution reactions compared to its bromomethyl and chloromethyl counterparts[7][8]. This enhanced reactivity makes it the preferred choice for efficiently generating diverse compound libraries.

Caption: Logical relationship of halogen reactivity in substitution reactions.

Key Synthetic Transformations

The electrophilic nature of the iodomethyl carbon allows for a variety of synthetic transformations, most notably alkylation reactions with a range of nucleophiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jacsdirectory.com [jacsdirectory.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Iodomethyl-2-methyl-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodomethyl-2-methyl-pyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a reactive iodomethyl group at the 5-position allows for facile nucleophilic substitution, providing a versatile platform for the introduction of diverse functional groups. This document provides detailed protocols for nucleophilic substitution reactions of 5-iodomethyl-2-methyl-pyrimidine with amine and thiol nucleophiles, along with data presentation and visualizations to support researchers in drug discovery and development. The resulting 5-substituted methyl-2-methyl-pyrimidine scaffolds are of significant interest as they are found in compounds targeting various protein kinases involved in cell signaling pathways crucial to cancer and other diseases.

Data Presentation

The following tables summarize typical quantitative data obtained from nucleophilic substitution reactions on 5-halomethyl-2-methyl-pyrimidines. Please note that yields can vary depending on the specific nucleophile, solvent, and reaction conditions. The data presented here is based on analogous reactions with similar substrates.

Table 1: Nucleophilic Substitution with Amines

| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ammonia (aq) | 5-(Aminomethyl)-2-methyl-pyrimidine | Ethanol | 25 | 12 | ~70-80 |

| 2 | Methylamine | 2-Methyl-5-((methylamino)methyl)pyrimidine | THF | 25 | 8 | ~75-85 |

| 3 | Aniline | 2-Methyl-5-((phenylamino)methyl)pyrimidine | DMF | 80 | 6 | ~65-75 |

| 4 | Morpholine | 4-((2-Methylpyrimidin-5-yl)methyl)morpholine | Acetonitrile | 60 | 10 | ~80-90 |

Table 2: Nucleophilic Substitution with Thiols

| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium hydrosulfide | (2-Methylpyrimidin-5-yl)methanethiol | Ethanol | 25 | 6 | ~60-70 |

| 2 | Thiophenol | 2-Methyl-5-((phenylthio)methyl)pyrimidine | Acetone | 50 | 8 | ~70-80 |

| 3 | Cysteine | S-((2-Methylpyrimidin-5-yl)methyl)cysteine | Water/Ethanol | 25 | 12 | ~55-65 |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of 5-iodomethyl-2-methyl-pyrimidine with a primary or secondary amine.

Materials:

-

5-Iodomethyl-2-methyl-pyrimidine

-

Amine nucleophile (e.g., methylamine, aniline, morpholine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) - Optional, may be required for amine hydrohalide salts

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-iodomethyl-2-methyl-pyrimidine (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the amine is a salt, add a non-nucleophilic base like TEA or DIPEA (1.2 - 1.5 eq).

-

Stir the reaction mixture at the appropriate temperature (refer to Table 1 or optimize as needed) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-(aminomethyl)-2-methyl-pyrimidine derivative.

-

Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the reaction of 5-iodomethyl-2-methyl-pyrimidine with a thiol or a thiolate salt.

Materials:

-

5-Iodomethyl-2-methyl-pyrimidine

-

Thiol nucleophile (e.g., thiophenol) or a thiolate salt (e.g., sodium hydrosulfide)

-

Anhydrous solvent (e.g., Ethanol, Acetone)

-

Base (e.g., Sodium hydroxide, Potassium carbonate) - if starting with a thiol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) and the chosen anhydrous solvent (e.g., ethanol, 10 mL per mmol of thiol).

-

If starting with a thiol, add a base (1.1 eq) to generate the thiolate in situ and stir for 15-30 minutes at room temperature.

-

Add a solution of 5-iodomethyl-2-methyl-pyrimidine (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at the appropriate temperature (refer to Table 2 or optimize as needed) and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-((thio)methyl)-2-methyl-pyrimidine derivative.

-

Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction with 5-iodomethyl-2-methyl-pyrimidine.

Caption: General workflow for nucleophilic substitution.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyrimidines are prevalent scaffolds in the development of protein kinase inhibitors. The products derived from the nucleophilic substitution of 5-iodomethyl-2-methyl-pyrimidine can be further elaborated to target various kinases implicated in cancer cell proliferation and survival. For example, many kinase inhibitors target the ATP-binding pocket, and the substituted pyrimidine core can mimic the adenine ring of ATP.

The diagram below illustrates a simplified signaling pathway involving kinases that are often targeted by pyrimidine-based inhibitors.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols for 5-Iodomethyl-2-methyl-pyrimidine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-Iodomethyl-2-methyl-pyrimidine in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a valuable precursor for the synthesis of a wide array of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Introduction to Cross-Coupling Reactions with 5-Iodomethyl-2-methyl-pyrimidine

5-Iodomethyl-2-methyl-pyrimidine is a reactive substrate for palladium-catalyzed cross-coupling reactions. The key to its reactivity lies in the C(sp³)-I bond of the iodomethyl group. This benzylic-type iodide readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrimidine ring, enabling the synthesis of diverse molecular architectures.

Commonly employed cross-coupling reactions for this substrate include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C double bonds with alkenes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The following sections provide detailed protocols and quantitative data from analogous reactions to guide the experimental design for each of these transformations.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylmethyl-2-methylpyrimidines

The Suzuki-Miyaura coupling provides a powerful method for the arylation of 5-Iodomethyl-2-methyl-pyrimidine. The reaction of the iodomethylpyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding 5-arylmethyl-2-methylpyrimidine.

Figure 1. General workflow for the Suzuki-Miyaura coupling of 5-Iodomethyl-2-methyl-pyrimidine.

Quantitative Data from Analogous Suzuki-Miyaura Reactions of Benzyl Halides

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acid derivatives, which serve as a model for the reactivity of 5-Iodomethyl-2-methyl-pyrimidine.

| Entry | Benzyl Halide | Arylboronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 95 | [1] |

| 2 | 4-Nitrobenzyl chloride | Phenylboronic acid | MCM-PPh₂-Pd (0.26) | K₂CO₃ | Toluene | 80 | 0.25 | Trace | [2] |

| 3 | Benzyl chloride | Phenylboronic acid | MCM-PPh₂-Pd (0.26) | Na₂CO₃ | Toluene | 80 | 0.08 | 98 | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling (Model)

This protocol is adapted from the cross-coupling of benzyl bromide with potassium aryltrifluoroborates[1].

Materials:

-

5-Iodomethyl-2-methyl-pyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 5-Iodomethyl-2-methyl-pyrimidine, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

-

Add a mixture of anhydrous THF and deionized water (10:1 v/v) to the tube.

-

Seal the tube and heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-arylmethyl-2-methylpyrimidine.

Sonogashira Coupling: Synthesis of 5-Alkynylmethyl-2-methylpyrimidines

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position of the pyrimidine ring. The reaction involves the coupling of 5-Iodomethyl-2-methyl-pyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Figure 2. Catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data from Analogous Sonogashira Reactions

The following table presents data from Sonogashira couplings of various aryl halides with terminal alkynes, providing a reference for the reaction of 5-Iodomethyl-2-methyl-pyrimidine.

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Iodouracil derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | RT | 4 | 92 |

| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 60 | 2 | 95 |

| 3 | 4-Iodoanisole | 1-Octyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Piperidine | THF | RT | 1 | 98 |

Experimental Protocol: Sonogashira Coupling (Model)

This protocol is a general procedure based on standard Sonogashira reaction conditions.

Materials:

-

5-Iodomethyl-2-methyl-pyrimidine (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 5-Iodomethyl-2-methyl-pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous DMF, followed by the terminal alkyne and triethylamine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the desired 5-alkynylmethyl-2-methylpyrimidine.

Heck Coupling: Synthesis of 5-Alkenylmethyl-2-methylpyrimidines

The Heck reaction allows for the vinylation of 5-Iodomethyl-2-methyl-pyrimidine, leading to the formation of 5-alkenylmethyl-2-methylpyrimidines. This reaction typically involves the palladium-catalyzed coupling of the iodomethylpyrimidine with an alkene in the presence of a base.

Figure 3. Step-by-step workflow for a typical Heck coupling reaction.

Quantitative Data from Analogous Heck Reactions

The following table provides examples of Heck reactions with various aryl halides and alkenes.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 2 | 90 | | 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMA | 120 | 24 | 85 | | 3 | 1-Iodonaphthalene | Methyl methacrylate | PdCl₂(PPh₃)₂ (1) | K₂CO₃ | DMF | 100 | 6 | 78 |

Experimental Protocol: Heck Coupling (Model)

This is a general protocol for the Heck reaction, which may require optimization for 5-Iodomethyl-2-methyl-pyrimidine.

Materials:

-

5-Iodomethyl-2-methyl-pyrimidine (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a sealed tube under an inert atmosphere, combine 5-Iodomethyl-2-methyl-pyrimidine, Pd(OAc)₂, and the alkene in anhydrous DMF.

-

Add triethylamine to the mixture.

-

Seal the tube and heat the reaction to 100-120 °C.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-(Aminomethyl)-2-methylpyrimidines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. It can be applied to couple 5-Iodomethyl-2-methyl-pyrimidine with a variety of primary and secondary amines to yield the corresponding 5-(aminomethyl)-2-methylpyrimidine derivatives.

Figure 4. Decision logic for employing Buchwald-Hartwig amination.

Quantitative Data from Analogous Buchwald-Hartwig Amination Reactions

The following table summarizes conditions and yields for the Buchwald-Hartwig amination of aryl halides, which can inform the development of a protocol for 5-Iodomethyl-2-methyl-pyrimidine.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 98 |

| 2 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 92 |

| 3 | 1-Iodonaphthalene | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination (Model)

This protocol is a general procedure that will likely require optimization for the specific substrate.

Materials:

-

5-Iodomethyl-2-methyl-pyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

Xantphos (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

Procedure:

-

To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

-

Add anhydrous toluene, followed by 5-Iodomethyl-2-methyl-pyrimidine and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application of 5-Iodomethyl-2-methyl-pyrimidine in the synthesis of kinase inhibitors

Topic: Application of 5-Iodomethyl-2-methyl-pyrimidine in the synthesis of kinase inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction